molecular formula C12H14N2O2 B068370 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid CAS No. 173737-04-7

3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid

Cat. No. B068370
CAS RN: 173737-04-7
M. Wt: 218.25 g/mol
InChI Key: KWHVMRSTWKAEKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, often involves multi-step processes. For example, a study presented a novel method for the synthesis of benzimidazo[1,2-a][1,4]diazepinones, starting from 2-formyl-1H-benzimidazol-1-yl propanoic acid via a one-pot reaction using Ugi condensation, highlighting the versatility of benzimidazole compounds in synthesis reactions (Ghandi, Zarezadeh, & Taheri, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, has been extensively studied using various spectroscopic techniques. The structure and spectral parameters of these compounds can be explored through methods such as X-ray diffraction analysis, IR, and electronic absorption spectroscopy, providing insights into their geometrical and electronic structure (Sokol et al., 2002).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, demonstrating their chemical versatility. For instance, the synthesis and study of novel-3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines involve condensation reactions, showcasing the reactivity of the benzimidazole ring towards the formation of complex molecules with potential antibacterial and antifungal properties (Reddy & Reddy, 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives can vary significantly depending on the substituents attached to the core structure. Studies on such compounds, including their synthesis, spectral, and theoretical characterization, provide valuable information on their stability, decomposition points, and electron distribution, which are crucial for understanding their behavior in different environments (Gürbüz et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds have been explored in various studies. For example, research into the catalytic assembly of benzimidazole with carboxylic acids examined their antimicrobial and antioxidant activities, highlighting the significant biological activity that can arise from modifications at the benzimidazole ring (Sindhe et al., 2016).

Scientific Research Applications

DNA Binding and Biological Staining

Benzimidazole derivatives, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has led to their widespread use as fluorescent DNA stains in cell biology, particularly for chromosome and nuclear staining, and in flow cytometry for DNA content analysis. The ability of these compounds to easily access cells makes them valuable tools in plant cell biology for chromosome analysis and nuclear staining, highlighting their broad utility in scientific research (Issar & Kakkar, 2013).

Agricultural and Veterinary Applications

Benzimidazole fungicides have been extensively used in agriculture and veterinary medicine due to their specific inhibition of microtubule assembly by binding to the tubulin molecule. This mechanism is fundamental in controlling fungal diseases in crops and anthelminthic infections in animals. Research in this area has not only contributed to the development of effective fungicides and anthelminthic drugs but also provided valuable insights into tubulin structure and microtubule organization and function (Davidse, 1986).

Therapeutic Potential

The benzimidazole core is present in a variety of biological agents with antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activity, making it a key scaffold in drug development. The diversity of pharmacological properties offered by benzimidazole derivatives underscores their significance in the discovery and design of new therapeutic compounds. These compounds have shown promise in a wide range of diseases, offering insights into rational drug design and the molecular basis for disease targeting (Babbar, Swikriti, & Arora, 2020).

Chemical and Biological Synthesis

Research on the synthetic utilities of benzimidazole derivatives includes exploring various methods for their synthesis and applications in creating compounds with significant biological activity. The development of novel synthetic routes for benzimidazoles and their analogues is crucial for expanding their applications in medicine and agriculture. This includes developing new methodologies for creating complex molecules with enhanced properties and functionalities (Ibrahim, 2011).

properties

IUPAC Name

3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHVMRSTWKAEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390190
Record name 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173737-04-7
Record name 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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